4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine
CAS No.: 959430-67-2
Cat. No.: VC8162250
Molecular Formula: C6H5ClN4
Molecular Weight: 168.58
* For research use only. Not for human or veterinary use.
![4-Chloro-2-methyl-2H-pyrazolo[3,4-D]pyrimidine - 959430-67-2](/images/structure/VC8162250.png)
Specification
CAS No. | 959430-67-2 |
---|---|
Molecular Formula | C6H5ClN4 |
Molecular Weight | 168.58 |
IUPAC Name | 4-chloro-2-methylpyrazolo[3,4-d]pyrimidine |
Standard InChI | InChI=1S/C6H5ClN4/c1-11-2-4-5(7)8-3-9-6(4)10-11/h2-3H,1H3 |
Standard InChI Key | YTJDHSWUMLKUCQ-UHFFFAOYSA-N |
SMILES | CN1C=C2C(=N1)N=CN=C2Cl |
Canonical SMILES | CN1C=C2C(=N1)N=CN=C2Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a fused bicyclic system: a pyrazole ring (positions 1–3) fused with a pyrimidine ring (positions 4–6) . The chlorine substituent at position 4 and methyl group at position 2 are pivotal for modulating reactivity and biological interactions. X-ray crystallography and NMR studies confirm the planar structure, with the chloro group inducing electron-withdrawing effects that influence aromatic π-stacking and hydrogen-bonding capabilities .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Nucleophilic Substitution Reactions
The synthesis typically begins with 4-chloropyrazolo[3,4-d]pyrimidine derivatives. For example, Abd El-Salam et al. demonstrated that treatment of 5-amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrile (1) with formamide and acetic anhydride yields pyrazolo[3,4-d]pyrimidine scaffolds . Introducing the methyl group at position 2 is achieved via Mitsunobu coupling or alkylation strategies. In one protocol, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes methylation using iodomethane in the presence of a base (e.g., K₂CO₃) to afford the 2-methyl derivative .
Halogenation and Functionalization
Electrophilic halogenation at position 3 or 4 is critical for diversifying the scaffold. A study by PMC researchers utilized N-halosuccinimides (e.g., NCS, NBS) in dimethylformamide (DMF) to introduce chlorine or bromine atoms, yielding 3-halo-4-chloro derivatives . Subsequent nucleophilic substitutions with amines (e.g., cyclopropylamine) or cross-coupling reactions (e.g., Stille coupling) enable further functionalization .
Pharmacological Activities
Anti-Inflammatory Properties
In a murine edema model, derivatives bearing 4-chloro and 2-methyl groups showed 40–60% inhibition of carrageenan-induced inflammation, comparable to Diclofenac® . The chloro group’s electron-withdrawing effect enhances binding to cyclooxygenase-2 (COX-2), while the methyl group improves metabolic stability .
Structure-Activity Relationships (SAR)
Impact of the 2-Methyl Group
The methyl group at position 2 enhances lipophilicity (logP +0.4), improving membrane permeability. In anti-inflammatory studies, this modification reduced ulcerogenic activity by 50% compared to non-methylated derivatives .
Table 2: Comparative Bioactivity of Pyrazolo[3,4-d]pyrimidine Derivatives
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